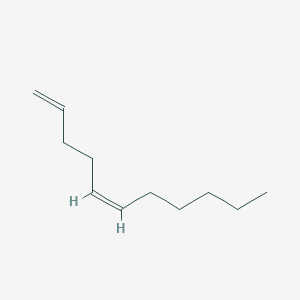
(Z)-1,5-Undecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,5-Undecadiene is an organic compound with the molecular formula C11H20 It is a type of diene, which means it contains two double bonds The “Z” designation indicates the geometric configuration of the double bonds, where the higher priority substituents on each carbon of the double bond are on the same side
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-1,5-Undecadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method is the cross-metathesis reaction, which involves the reaction of two alkenes in the presence of a catalyst to form the diene.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from alkanes to form alkenes, which can then be further processed to form dienes. The reaction typically requires high temperatures and the presence of a metal catalyst such as platinum or palladium.
Chemical Reactions Analysis
Types of Reactions: (Z)-1,5-Undecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Reduction of this compound can lead to the formation of alkanes. Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is typically used.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group. Halogenation is a common example, where halogens such as chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), and Lewis acids.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
(Z)-1,5-Undecadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism by which (Z)-1,5-Undecadiene exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s double bonds are key reactive sites. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In biological systems, the compound may interact with specific receptors or enzymes, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
(E)-1,5-Undecadiene: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
1,5-Hexadiene: A shorter chain diene with similar reactivity.
1,7-Octadiene: Another diene with a different chain length.
Uniqueness: (Z)-1,5-Undecadiene is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. The “Z” configuration can lead to different physical properties and reactivity compared to its “E” isomer and other dienes with different chain lengths.
Properties
CAS No. |
106051-44-9 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
(5Z)-undeca-1,5-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,9,11H,1,4-8,10H2,2H3/b11-9- |
InChI Key |
RVJZHJPKLYEVOX-LUAWRHEFSA-N |
Isomeric SMILES |
CCCCC/C=C\CCC=C |
Canonical SMILES |
CCCCCC=CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


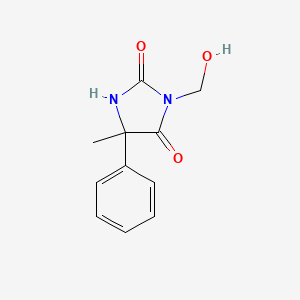
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)
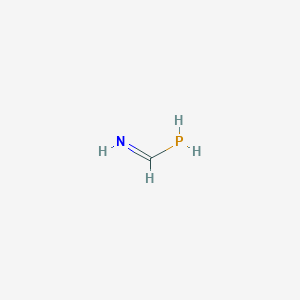
phosphanium](/img/structure/B14343243.png)


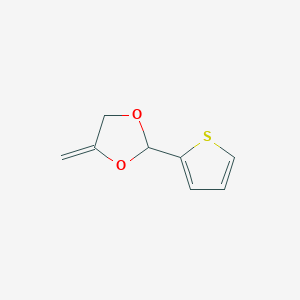

![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
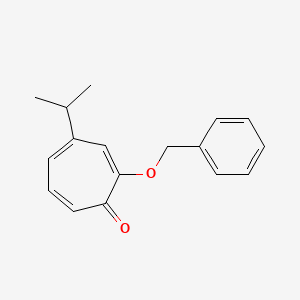
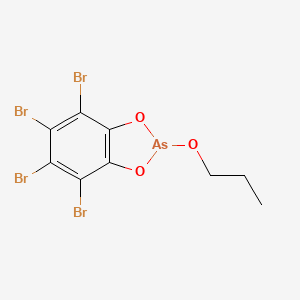
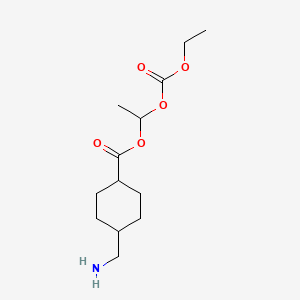
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
